

Application Note: High-Resolution LC-MS/MS Analysis of 8-Epitacrolimus

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Compound of Interest

Compound Name: 8-Epitacrolimus

CAS No.: 129212-35-7

Cat. No.: B1141324

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Differentiation and Quantification of Tacrolimus and its Principal Degradant

Part 1: Executive Summary & Scientific Rationale

The Isomer Challenge in Immunosuppressant Analysis

Tacrolimus (FK506) is a potent calcineurin inhibitor with a narrow therapeutic index. During fermentation, storage, or metabolic processing, it degrades into **8-Epitacrolimus**, a diastereomer (epimer) at the C-8 position.

Why this analysis matters:

- **Potency Discrepancy:** **8-Epitacrolimus** exhibits significantly reduced immunosuppressive activity compared to Tacrolimus but may contribute to nephrotoxicity.
- **Isobaric Interference:** Both compounds share the same molecular formula () and monoisotopic mass (Da). Standard MS/MS fragmentation patterns are nearly identical, rendering mass spectrometry blind to the difference without high-efficiency chromatographic separation.
- **The "Tautomer Trap":** Tacrolimus exists in equilibrium between cis and trans amide rotamers (tautomers). Inadequate LC conditions can split the parent peak, causing analysts to

misidentify a tautomer as the 8-epimer, or conversely, for the epimer to co-elute with a tautomer tail.

This protocol details a self-validating LC-MS/MS workflow designed to chemically resolve **8-Epitacrolimus** from Tacrolimus while managing rotameric broadening.

Part 2: Chemical & Physical Properties

Feature	Tacrolimus (Parent)	8-Epitacrolimus (Target Impurity)
CAS Number	104987-11-3	129212-35-7
Molecular Weight	804.02 g/mol	804.02 g/mol
Precursor Ion (ESI+)		
Key Difference	C-8 Allyl group configuration	Inverted configuration at C-8
Formation	Fermentation product	Base-catalyzed epimerization; Thermal degradation
Activity	High (IC50 < 1 nM)	Low/Negligible

Part 3: Method Development Strategy

Chromatographic Separation Strategy

Since MS/MS cannot distinguish the epimers, resolution (

) must be achieved on the column.

- Stationary Phase: A high-strength silica (HSS) or Ethylene Bridged Hybrid (BEH) C18 column is recommended. Phenyl-hexyl phases can offer alternative selectivity if matrix interference is high.
- Temperature Control (Critical):
 - Low Temp (<30°C): Slows rotamer interconversion, leading to split peaks for Tacrolimus (bad).

- High Temp (50-60°C): Accelerates interconversion, merging rotamers into a single sharp peak. This improves sensitivity and prevents the "trans" rotamer from masking the 8-epimer. We utilize 60°C.

Mass Spectrometry Ionization

Tacrolimus does not protonate easily (

) due to steric hindrance and lack of basic sites. It readily forms adducts.

- Preferred Adduct: Ammonium adduct

.

- Source: Electrospray Ionization (ESI) in Positive mode.^{[1][2][3]}

- Mobile Phase Additive: Ammonium Formate (2-10 mM) is essential to drive the ammonium adduct formation over the sodium adduct (

), which fragments poorly.

Part 4: Experimental Protocol

Reagents and Standards

- Standards: Tacrolimus (USP Reference Standard), **8-Epitacrolimus** (Certified Impurity Standard).

- Internal Standard (IS): Ascomycin or

-Tacrolimus.

- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid, Ammonium Formate, Zinc Sulfate (

).

Sample Preparation (Whole Blood)

Objective: Protein precipitation (PPT) with high recovery.

- Aliquot: Transfer
of EDTA whole blood into a microcentrifuge tube.
- Spike: Add
of Internal Standard working solution.
- Precipitation: Add
of Precipitation Reagent (
in
)
 - Note: Zinc sulfate aids in lysing red blood cells and releasing Tacrolimus bound to FKBP-12.
- Agitation: Vortex vigorously for 30 seconds.
- Centrifugation: Spin at
for 10 minutes at ambient temperature.
- Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape distortion occurs due to high organic content.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (
) or equivalent.
- Column Temp: 60°C (Strictly controlled).
- Flow Rate:
.

- Mobile Phase A:

Ammonium Formate +

Formic Acid in Water.

- Mobile Phase B:

Ammonium Formate +

Formic Acid in MeOH.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	50	Loading
0.50	50	Hold
3.00	90	Elution of Tac/8-Epi
4.00	90	Wash
4.10	50	Re-equilibration

| 5.00 | 50 | End |

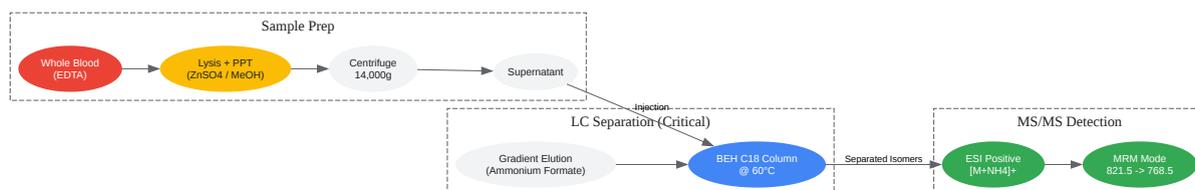
Mass Spectrometry (MRM Parameters)

- Source: ESI Positive.[\[1\]](#)[\[2\]](#)
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 400°C.

Analyte	Precursor ()	Product ()	Cone (V)	Collision (eV)
Tacrolimus	821.5	768.5 (Loss of)	30	22
8-Epitacrolimus	821.5	768.5	30	22
Ascomycin (IS)	809.5	756.5	30	22

Note: Since transitions are identical, retention time () is the sole discriminator.

Part 5: Visualization of Workflow



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Figure 1: Analytical workflow emphasizing the critical temperature-controlled LC step for isomer separation.

Part 6: Results & Validation Criteria

Chromatographic Performance

In a successful run, you will observe:

- Tacrolimus: Elutes at ~2.8 min (sharp peak, no splitting).
- **8-Epitacrolimus**: Elutes at ~3.1 min (typically elutes after the parent drug on C18).

- Resolution (

): Must be

(baseline separation) to quantify **8-Epitacrolimus** accurately without contribution from the Tacrolimus tail.

Linearity and Limits

- Range: 0.5 – 50 ng/mL (Clinical relevant range).
- LLOQ: 0.1 ng/mL is achievable with modern triple quadrupoles.
- Accuracy:

of nominal value.

Part 7: Troubleshooting & Optimization

Issue: Peak Splitting or Broadening

- Cause: Rotamer interconversion is too slow relative to the chromatographic timescale.
- Solution: Increase column temperature to 60°C. Do not exceed 65°C to avoid thermal degradation of the analyte itself.

Issue: Low Sensitivity

- Cause: Formation of Sodium adducts (

) instead of Ammonium. Sodium adducts are very stable and require high collision energy to fragment, often yielding poor signal.

- Solution: Ensure Mobile Phase contains at least 2mM Ammonium Formate. Avoid glass storage containers if sodium leaching is suspected; use polypropylene.

Issue: Co-elution

- Cause: Gradient too steep.
- Solution: Shallow the gradient slope between 2.5 and 3.5 minutes. Consider switching to a Phenyl-Hexyl column which offers pi-pi interaction selectivity differences between the isomers.

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